molecular formula C10H15NOS B185331 2-((4-(Methylthio)benzyl)amino)ethanol CAS No. 774556-23-9

2-((4-(Methylthio)benzyl)amino)ethanol

Cat. No.: B185331
CAS No.: 774556-23-9
M. Wt: 197.3 g/mol
InChI Key: MXNHNDNJEDGUBO-UHFFFAOYSA-N
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Description

2-((4-(Methylthio)benzyl)amino)ethanol is an organic compound with the molecular formula C10H15NOS It features a benzylamine structure with a methylthio group attached to the benzene ring and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methylthio)benzyl)amino)ethanol typically involves the reaction of 4-(methylthio)benzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Methylthio)benzyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(Methylthio)benzyl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((4-(Methylthio)benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzylamine: A precursor in the synthesis of 2-((4-(Methylthio)benzyl)amino)ethanol, with similar structural features but lacking the ethanolamine moiety.

    2-(Benzylamino)ethanol: Similar in structure but without the methylthio group, affecting its chemical properties and reactivity.

    4-(Methylthio)phenethylamine: Contains a phenethylamine structure with a methylthio group, differing in the position of the amino group.

Uniqueness

This compound is unique due to the presence of both the methylthio and ethanolamine groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNHNDNJEDGUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365292
Record name 2-((4-(METHYLTHIO)BENZYL)AMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774556-23-9
Record name 2-((4-(METHYLTHIO)BENZYL)AMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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